
2-(4-Methoxyphenyl)cyclopentanol
Descripción general
Descripción
2-(4-Methoxyphenyl)cyclopentanol is an organic compound with the molecular formula C₁₂H₁₆O₂ It is a cyclopentanol derivative where a methoxyphenyl group is attached to the second carbon of the cyclopentanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)cyclopentanol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with cyclopentanone in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. Another method involves the addition of 4-methoxyphenylmagnesium bromide to cyclopentanone, followed by acidic workup to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as mentioned above. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Methoxyphenyl)cyclopentanone or 2-(4-Methoxyphenyl)cyclopentanoic acid.
Reduction: Formation of 2-(4-Methoxyphenyl)cyclopentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxyphenyl)cyclopentanol: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-Methylphenyl)cyclopentanol: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Chlorophenyl)cyclopentanol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)cyclopentanol is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and potential biological activities, making it distinct from its analogs.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-14-10-7-5-9(6-8-10)11-3-2-4-12(11)13/h5-8,11-13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWLALHSYXKQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




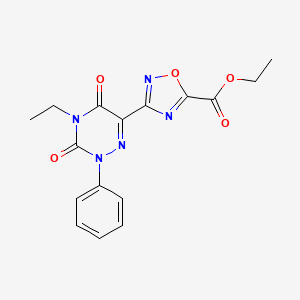
![Ethyl 3-[2-(4-fluorophenyl)-4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168823.png)
![Ethyl 3-[4-ethyl-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B3168826.png)
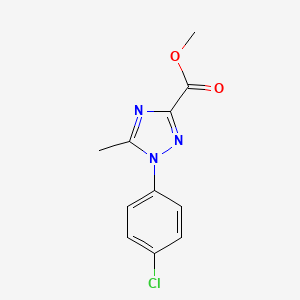
![4-{5-[(Diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}butanoic acid](/img/structure/B3168832.png)
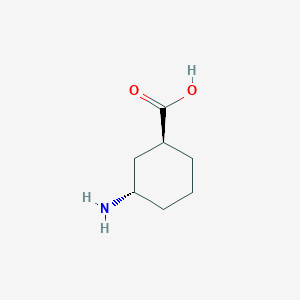
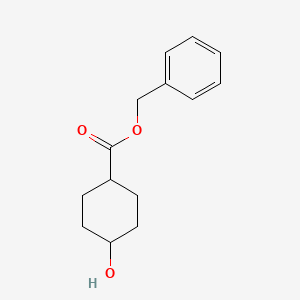
![N-[(oxiran-2-yl)methoxy]cyclopentanimine](/img/structure/B3168850.png)
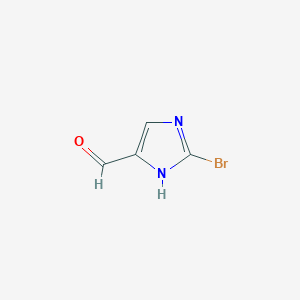
![(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B3168898.png)
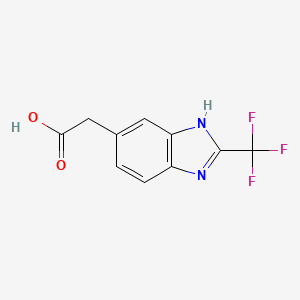
![4-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B3168907.png)
